In-Depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
In-Depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a heterocyclic compound of interest in medicinal chemistry. This document provides a comprehensive overview of its basic properties, synthesis, and potential biological activities, drawing from available data on the compound and related tetrahydroquinoxaline structures. Due to the limited specific data on this particular salt, this guide also includes information on the parent compound, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, and general methodologies for the synthesis and evaluation of related compounds to provide a foundational understanding for researchers.
Core Properties
The fundamental physicochemical properties of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride are summarized below. It is important to note that while some data for the free base is available, specific experimental values for the dihydrochloride salt are not widely published.
| Property | Value | Source |
| Chemical Name | 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride | N/A |
| Molecular Formula | C₉H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 221.13 g/mol | [1] |
| CAS Number | 1259952-24-3, 36438-97-8 | [2][3] |
| Appearance | Orange liquid (for the free base) | [4] |
| Purity | ≥97% (commercially available) | [2] |
| Storage | Room temperature | [2] |
Synthesis and Characterization
Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline (Free Base)
A documented method for the synthesis of the free base involves the reduction of a quinoxalinone precursor.[4]
Experimental Protocol:
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Precursor Synthesis: 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one is synthesized from 2-bromoaniline and sarcosine in the presence of a copper (I) chloride catalyst and potassium phosphate in dimethyl sulfoxide (DMSO).
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Reduction: To a solution of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (1 equivalent) in dry tetrahydrofuran (THF), lithium aluminum hydride (LiAlH₄) (approximately 7 equivalents) is added.
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Reaction Conditions: The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction is carefully quenched, and the product is extracted and purified, typically by column chromatography on silica gel, to yield 1-Methyl-1,2,3,4-tetrahydroquinoxaline as an orange liquid.[4]
Formation of the Dihydrochloride Salt
The dihydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., diethyl ether, isopropanol) with a solution of hydrochloric acid in the same or a compatible solvent. The resulting precipitate is then collected by filtration, washed with a non-polar solvent, and dried.
Spectroscopic Data for the Free Base
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¹H NMR (400 MHz, CDCl₃): δ 6.67 (dt, J = 7.6, 1.5 Hz, 1H, Ar), 6.61–6.54 (m, 2H, Ar), 6.47 (dd, J = 7.6, 1.5 Hz, 1H, Ar), 3.50–3.45 (m, 2H), 3.29–3.24 (m, 2H), 2.86 (s, 3H, Me).[4]
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¹³C NMR (100 MHz, CDCl₃): δ 136.2, 134.2, 118.7, 118.2, 113.6, 111.7, 49.9, 41.3, 39.1.[4]
Potential Biological Activities and Mechanism of Action
While specific pharmacological data for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is scarce, the broader class of tetrahydroquinoxaline derivatives has been investigated for various biological activities.
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Anticancer Activity: Tetrahydroquinoxaline sulfonamide derivatives have been designed and evaluated as colchicine binding site inhibitors, demonstrating antiproliferative activities against cancer cell lines.[5] These compounds were found to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase.[5]
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Enzyme Inhibition: A tetrahydroquinoxaline derivative was identified as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1]
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Receptor Antagonism: Certain tetrahydroquinoxalines have been explored as prostaglandin D2 receptor antagonists.[4]
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Lipid Accumulation Inhibition: The free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, has been shown to slightly inhibit hepatic lipid accumulation in lipid-overloaded HepG2 hepatocytes.[4]
The mechanism of action for this specific compound is not yet elucidated. However, based on the activities of related compounds, potential mechanisms could involve interactions with enzymes or receptors, or disruption of cellular processes like microtubule dynamics. Further research is required to determine the specific biological targets and signaling pathways modulated by 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and a potential, though currently hypothetical, logical relationship for investigating its biological activity.
Safety Information
The Safety Data Sheet (SDS) for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride indicates the following hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[6]
Precautionary Measures:
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P264: Wash skin thoroughly after handling.
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P280: Wear protective gloves/eye protection/face protection.
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P271: Use only outdoors or in a well-ventilated area.[6]
Researchers should consult the full SDS for comprehensive safety information and handling procedures.
Conclusion and Future Directions
1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a compound with limited published data. This guide provides the available information on its basic properties and a method for its synthesis. The biological activities of related tetrahydroquinoxaline structures suggest that this compound may hold potential for further investigation in drug discovery, particularly in areas such as oncology and metabolic diseases.
Future research should focus on:
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Detailed experimental determination of the physicochemical properties of the dihydrochloride salt.
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Optimization of the synthesis and purification protocols.
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Comprehensive screening for biological activities in various assay systems.
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Elucidation of the mechanism of action and identification of molecular targets for any observed biological effects.
This foundational guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride.
References
- 1. tdx.cat [tdx.cat]
- 2. calpaclab.com [calpaclab.com]
- 3. lookchem.com [lookchem.com]
- 4. Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
